3-phenylbenzo[b]phenalen-7-one
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Overview
Description
3-Phenyl-7H-benzo[de]anthracen-7-one is a derivative of benzanthrone, a compound known for its excellent luminescent properties. This compound has gained recognition due to its photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make it a valuable compound for various scientific and technological applications .
Preparation Methods
The synthesis of 3-phenylbenzo[b]phenalen-7-one can be achieved through a Sonogashira coupling reaction. This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The structure of the synthesized compound is characterized by 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
3-Phenyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Phenyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its luminescent properties.
Biology: The compound is used as a lipophilic fluorescent probe for parasitic trematodes and nematodes.
Industry: The compound is used as a probe for chromium (III) cations and the pH of solutions.
Mechanism of Action
The mechanism by which 3-phenylbenzo[b]phenalen-7-one exerts its effects is primarily through its luminescent properties. The compound’s fluorescence emission is tunable and dependent on the nature of the substituents and solvent properties. This allows it to be used in various sensing and imaging applications .
Comparison with Similar Compounds
3-Phenyl-7H-benzo[de]anthracen-7-one is unique due to its excellent luminescent properties and tunable fluorescence emission. Similar compounds include:
Benzanthrone: Known for its luminescent properties and used in similar applications.
Naphthanthrone: Another luminescent compound with applications in sensing and imaging.
Properties
CAS No. |
18792-80-8 |
---|---|
Molecular Formula |
C23H14O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H |
InChI Key |
XPUFZUYCTSSNTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
18792-80-8 | |
Synonyms |
3-Phenyl-7H-benz[de]anthracen-7-one |
Origin of Product |
United States |
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